(1S,2R)-2-bromocyclobutane-1-carboxylic acid

Catalog No.
S13958737
CAS No.
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-bromocyclobutane-1-carboxylic acid

Product Name

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

IUPAC Name

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1

InChI Key

UJODOGYSMTUDJO-QWWZWVQMSA-N

Canonical SMILES

C1CC(C1C(=O)O)Br

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)Br

(1S,2R)-2-bromocyclobutane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom and a carboxylic acid functional group attached to a cyclobutane ring. The molecular formula for this compound is C5_5H7_7BrO2_2, and it has a molar mass of approximately 189.01 g/mol. This compound is notable for its chirality, existing in two enantiomeric forms: (1S,2R) and (1R,2S), with the former being the focus of various chemical and biological studies .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of cyclobutane derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often used in organic synthesis and as solvents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of (1S,2R)-2-bromocyclobutane-1-carboxylic acid can be achieved through several methods:

  • Bromination of Cyclobutane Derivatives: Starting from cyclobutane-1-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to yield the brominated product.
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the selective formation of the desired enantiomer through asymmetric synthesis techniques.
  • Enzymatic Methods: Enzymatic desymmetrization processes have been explored to create chiral centers in cyclobutane derivatives effectively .

These methods underscore the importance of stereochemistry in the synthesis of this compound.

(1S,2R)-2-bromocyclobutane-1-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may lend itself to developing new drugs or therapeutic agents targeting specific biological pathways.
  • Synthetic Organic Chemistry: As a versatile intermediate, it can be used to synthesize more complex molecules or as a building block in organic synthesis.

The exploration of its applications is ongoing, particularly in fields related to medicinal chemistry.

Interaction studies involving (1S,2R)-2-bromocyclobutane-1-carboxylic acid focus on its reactivity with various biological molecules. Preliminary research suggests that it may interact with enzymes or receptors due to its structural features. These interactions could provide insights into its potential therapeutic uses or mechanisms of action .

Several compounds share structural similarities with (1S,2R)-2-bromocyclobutane-1-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
(1S,2R)-2-fluorocyclopentane-1-carboxylic acidCyclopentaneContains fluorine; potential for different reactivity patterns .
(1S,2R)-2-methylcyclopropane-1-carboxylic acidCyclopropaneMethyl group alters steric properties; used in similar applications .
2-bromocyclopropane-1-carboxylic acidCyclopropaneLacks chirality; simpler structure but similar reactivity .

These compounds illustrate the diversity within cyclic carboxylic acids and highlight how variations in substituents influence their chemical behavior and potential applications.

Catalytic Asymmetric Bromocyclopropanation Approaches

The development of catalytic asymmetric bromocyclopropanation reactions has revolutionized the synthesis of chiral cyclopropane and cyclobutane derivatives. A landmark study demonstrated the use of dibromomethylzinc bromide in conjunction with chiral Rhodium catalysts to achieve enantioselective bromocyclopropanation of allylic alcohols. This method leverages the stereoelectronic properties of Rhodium complexes to induce high enantiomeric excess (up to 98% ee) while maintaining excellent diastereoselectivity (>20:1 dr). The reaction proceeds through a proposed mechanism involving initial carbometallation followed by stereoselective cyclopropane ring closure, with ether additives playing a critical role in stabilizing reactive intermediates.

Recent extensions of this methodology have shown compatibility with various substrates, including trisubstituted alkenes, through careful modulation of steric and electronic effects. Comparative studies reveal that Rhodium catalysts containing S-NTTL ligands exhibit superior performance in bicyclobutane formation compared to traditional phosphine-based systems, particularly for strained cyclobutane precursors. The table below summarizes key advances in asymmetric bromocyclopropanation:

Catalyst SystemSubstrate Scopeee (%)drReference
Rh₂(S-NTTL)₄Arylpent-4-enoates95-99>20:1
Chiral N-Triflyl PhosphoramideBicyclo[1.1.0]butanes88-92-
ZnBr₂/Et₂O SystemAllylic Alcohols94-98>20:1

Organocatalytic approaches have emerged as complementary strategies, with N-triflyl phosphoramide catalysts enabling enantioselective isomerization of bicyclo[1.1.0]butanes to cyclobutenes under mild conditions. This method achieves 88-92% ee while preserving stereochemical integrity for downstream functionalization.

Ring-Strain Manipulation in [2+2] Photocycloaddition Methodologies

The [2+2] photocycloaddition reaction remains a cornerstone technique for cyclobutane synthesis, with recent innovations addressing long-standing challenges in stereochemical control. Ultraviolet irradiation of properly aligned olefins induces ring closure through excited-state interactions, capitalizing on the inherent strain of four-membered ring systems. A notable advancement involves the use of urea-tethered stilbenes, which undergo quantitative cyclobutane formation via a photochemical cis/trans isomerization pathway prior to cycloaddition.

Strategic modification of chromophores has enabled wavelength-selective reactions, with anthracene-derived substrates showing particular promise for controlled [2+2] cycloadditions. These systems exploit perpendicular orientation of olefinic bonds relative to the aromatic plane to direct reaction outcomes. Recent studies demonstrate that N-heterocyclic carbene (NHC) complexes can template intramolecular photocycloadditions, producing cyclobutane-bridged architectures with precise stereochemical outcomes.

Nucleophilic Substitution Dynamics at the C2 Bromine Center

The nucleophilic substitution behavior of (1S,2R)-2-bromocyclobutane-1-carboxylic acid represents a complex interplay between the inherent ring strain of the cyclobutane framework and the electronic properties of the bromine leaving group [1] [2]. The compound possesses a molecular formula of C5H7BrO2 with a molecular weight of 179.01 g/mol, featuring a stereochemically defined configuration that significantly influences its reactivity patterns [3] [4]. The presence of the carboxylic acid functional group at the C1 position introduces additional electronic effects that modulate the nucleophilic substitution dynamics at the adjacent C2 bromine center [3].

Substitution Nucleophilic Bimolecular versus Substitution Nucleophilic Unimolecular Pathways in Strained Cyclobutane Systems

The mechanistic pathway preference for nucleophilic substitution in (1S,2R)-2-bromocyclobutane-1-carboxylic acid is fundamentally governed by the substantial ring strain inherent in the cyclobutane framework [1] [2]. Cyclobutane systems exhibit a ring strain energy of approximately 26.3 kcal/mol, which is significantly higher than unstrained alkyl systems but lower than the 28.1 kcal/mol observed in cyclopropane rings [2]. This intermediate strain level creates unique reactivity characteristics that distinguish bromocyclobutane derivatives from both acyclic and highly strained cyclic analogs [1] [6].

The substitution nucleophilic bimolecular mechanism predominates in cyclobutane systems due to several key factors [7] [8]. The steric accessibility of the C2 carbon center allows for effective backside attack by nucleophiles, despite the geometric constraints imposed by the four-membered ring [8] [9]. The bond angles in cyclobutane, approximately 88-90°, deviate significantly from the ideal tetrahedral angle of 109.5°, which affects the transition state geometry during nucleophilic attack [1] [2]. This angular strain paradoxically facilitates the substitution nucleophilic bimolecular pathway by reducing the energy barrier for the formation of the pentacoordinate transition state [8] [9].

Experimental evidence demonstrates that primary and secondary cyclobutyl bromides consistently favor the substitution nucleophilic bimolecular mechanism over the substitution nucleophilic unimolecular pathway [7] [10]. The formation of cyclobutyl carbocations is significantly disfavored due to the destabilizing effect of ring strain on the planar sp2 hybridized carbocation center [10] [11]. Unlike acyclic systems where tertiary substrates readily undergo substitution nucleophilic unimolecular reactions, even tertiary cyclobutyl systems show reluctance to form carbocation intermediates [8] [10].

Substrate TypeRelative Rate (Substitution Nucleophilic Bimolecular)Mechanism PreferenceRing Strain Effect
Methyl bromide1.0Substitution Nucleophilic BimolecularNone
Primary cyclobutyl bromide0.1-0.01Substitution Nucleophilic BimolecularModerate hindrance
Secondary cyclobutyl bromide0.001-0.0001Substitution Nucleophilic BimolecularSignificant hindrance
Tertiary cyclobutyl bromide<0.0001Mixed/No reactionSevere hindrance

The kinetic profile of (1S,2R)-2-bromocyclobutane-1-carboxylic acid follows second-order kinetics characteristic of the substitution nucleophilic bimolecular mechanism [7] [12]. The rate equation takes the form: rate = k[substrate][nucleophile], where both the concentration of the bromocyclobutane derivative and the attacking nucleophile directly influence the reaction rate [13] [12]. This bimolecular dependence confirms the concerted nature of the substitution process, where bond formation and bond breaking occur simultaneously in a single kinetic step [12] [14].

The stereochemical outcome of nucleophilic substitution at the C2 center invariably results in inversion of configuration, consistent with the backside attack mechanism characteristic of substitution nucleophilic bimolecular reactions [7] [9]. For (1S,2R)-2-bromocyclobutane-1-carboxylic acid, nucleophilic displacement produces the corresponding (1S,2S) configuration product, maintaining the stereochemical integrity at the C1 carboxylic acid center while inverting the configuration at the substitution site [7].

Solvent Effects on Displacement Reaction Kinetics

The solvent environment exerts profound influence on the kinetics of nucleophilic substitution reactions involving (1S,2R)-2-bromocyclobutane-1-carboxylic acid [15] [16]. Polar aprotic solvents consistently demonstrate superior performance in promoting substitution nucleophilic bimolecular reactions compared to polar protic solvents [15] [16]. This preference stems from the differential solvation effects on nucleophiles and the transition state structure [15] [17].

In polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, nucleophilic anions remain relatively unsolvated and maintain high reactivity toward the electrophilic carbon center [15] [17]. The absence of hydrogen bonding interactions with these solvents allows nucleophiles to approach the substrate without the energetic penalty associated with desolvation [16] [17]. Experimental data demonstrates rate enhancements of 2-4 orders of magnitude when reactions are conducted in polar aprotic media compared to polar protic solvents [17].

SolventSolvent TypeRelative RateDielectric ConstantNucleophile Solvation
DimethylformamidePolar aprotic1,200,00036.7Weak
Dimethyl sulfoxidePolar aprotic500,00046.7Weak
AcetonitrilePolar aprotic12.537.5Moderate
MethanolPolar protic132.7Strong
WaterPolar protic0.178.4Very strong

Polar protic solvents, including alcohols and water, significantly retard substitution nucleophilic bimolecular reactions through hydrogen bonding stabilization of nucleophilic anions [15] [16]. The solvation shell formed around negatively charged nucleophiles in protic media creates a kinetic barrier that must be overcome during the transition state formation [17]. This effect is particularly pronounced for small, highly charged nucleophiles such as hydroxide and fluoride ions [16] [17].

The influence of solvent polarity on the reaction rate follows predictable trends based on the ionic character of the transition state [18] [19]. The substitution nucleophilic bimolecular transition state for cyclobutane systems exhibits partial charge development, with the nucleophile bearing increased negative charge density and the leaving group acquiring partial anionic character [15] [18]. Solvents with higher dielectric constants generally stabilize this charge-separated transition state, leading to reduced activation energies and enhanced reaction rates [18] [19].

Temperature effects on solvent-mediated rate enhancement demonstrate Arrhenius behavior, with activation energies varying systematically with solvent properties [19]. In polar aprotic solvents, activation energies typically range from 15-25 kcal/mol for cyclobutyl bromide substitutions, compared to 25-35 kcal/mol in polar protic media [19]. The entropy of activation also shows solvent dependence, with more organized transition states observed in protic solvents due to extensive solvation effects [18] [19].

Ring-Opening Transformations Induced by Electronic and Steric Factors

The cyclobutane ring system in (1S,2R)-2-bromocyclobutane-1-carboxylic acid undergoes distinctive ring-opening transformations under specific reaction conditions [20] [21]. These processes are fundamentally driven by the relief of ring strain energy, which provides the thermodynamic driving force for the cleavage of carbon-carbon bonds within the four-membered ring framework [1] [2]. The presence of both the bromine substituent and the carboxylic acid functional group creates unique electronic environments that influence the regioselectivity and mechanism of ring-opening reactions [20] [21].

Electrocyclic Mechanisms in Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of (1S,2R)-2-bromocyclobutane-1-carboxylic acid proceeds through distinctive electrocyclic ring-opening mechanisms that follow Woodward-Hoffmann orbital symmetry rules [22] [23]. The four-electron electrocyclic system characteristic of cyclobutane rings undergoes conrotatory ring-opening under thermal conditions, where both terminal carbons rotate in the same direction during the bond-breaking process [22] [24]. This stereochemical requirement stems from the orbital symmetry considerations that govern pericyclic reactions [22] [25].

The mechanism initiates with protonation of the carboxylic acid oxygen, which activates the adjacent carbon-carbon bonds toward electrocyclic cleavage [20] [26]. The resulting carbocation intermediate exhibits stabilization through hyperconjugative interactions with the remaining cyclobutane bonds [20]. Under acidic conditions, the AAC2 mechanism predominates, where protonation occurs at the carbonyl oxygen followed by nucleophilic attack by water molecules [20] [26].

Computational studies using density functional theory methods reveal activation energies of approximately 24.2 kcal/mol for the acid-catalyzed ring-opening process [20]. The transition state geometry exhibits characteristic features of electrocyclic reactions, with simultaneous rotation of the terminal carbon atoms and progressive elongation of the breaking carbon-carbon bond [20] [22]. The stereochemical outcome follows the predicted conrotatory pathway, producing linear products with defined geometrical relationships between substituents [22] [23].

Reaction ConditionsMechanismActivation Energy (kcal/mol)Product SelectivityStereochemistry
Dilute HCl, 60°CAAC224.2>95% ring-openedConrotatory
Concentrated H2SO4, 80°CAAL227.085% ring-openedConrotatory
Trifluoroacetic acid, 25°CAAL137.160% ring-openedConrotatory

The regioselectivity of ring-opening depends critically on the electronic effects of the bromine and carboxyl substituents [20]. The electron-withdrawing nature of both functional groups creates asymmetric charge distribution within the cyclobutane ring, favoring cleavage at specific carbon-carbon bonds . Experimental evidence indicates preferential cleavage between C1-C2 carbons, resulting in formation of linear carboxylic acid derivatives with retention of the bromine substituent [20].

Solvent effects play crucial roles in determining the efficiency of acid-catalyzed ring-opening reactions [20] [26]. Polar protic solvents facilitate the hydrolysis process through stabilization of ionic intermediates and transition states [20]. The incorporation of explicit water molecules in computational models demonstrates the importance of hydrogen bonding interactions in lowering activation barriers and directing reaction pathways [20].

Base-Mediated Fragmentation Pathways

Base-mediated fragmentation of (1S,2R)-2-bromocyclobutane-1-carboxylic acid follows fundamentally different mechanistic pathways compared to acid-catalyzed processes [21] [28]. Under basic conditions, deprotonation of the carboxylic acid generates a carboxylate anion that serves as an internal nucleophile, promoting various fragmentation reactions [21] [28]. The BAC2 mechanism predominates in alkaline media, involving nucleophilic attack by hydroxide ions followed by carbon-carbon bond cleavage [20] [21].

The initial step involves formation of a tetrahedral intermediate through nucleophilic addition of hydroxide to the carbonyl carbon [20] [21]. This intermediate subsequently undergoes fragmentation with elimination of the bromocyclobutyl moiety [21]. The driving force for this process derives from the combined effects of ring strain relief and formation of stable carboxylate products [20] [21].

Computational analysis reveals activation energies of approximately 19.3 kcal/mol for the base-mediated fragmentation pathway [20]. The lower activation barrier compared to acid-catalyzed processes reflects the enhanced nucleophilicity of hydroxide ions and the favorable thermodynamics of carboxylate formation [20] [21]. The reaction proceeds through a concerted mechanism where carbon-carbon bond breaking and nucleophile-carbon bond formation occur simultaneously [20].

BaseConcentration (M)Temperature (°C)Rate Constant (s⁻¹)Product Distribution
NaOH0.1252.3 × 10⁻⁴90% fragmentation
KOH0.5401.8 × 10⁻³95% fragmentation
Cs2CO31.0605.2 × 10⁻³85% fragmentation
TMEDA0.2808.7 × 10⁻⁴75% fragmentation

The choice of base significantly influences the reaction rate and product distribution [21] [28]. Strong inorganic bases such as sodium hydroxide and potassium hydroxide promote rapid fragmentation with high selectivity [21]. Organic bases including tetramethylethylenediamine demonstrate different reactivity patterns, often leading to competitive elimination reactions [29]. The base strength correlates directly with the observed reaction rates, following the expected trends based on pKa values [21] [28].

Solvent effects in base-mediated fragmentations show distinct patterns compared to acid-catalyzed reactions [21] [29]. Polar aprotic solvents enhance the nucleophilicity of hydroxide ions, leading to increased reaction rates [21]. However, the presence of protic solvents can facilitate proton transfer processes that are essential for the overall fragmentation mechanism [21] [29]. Mixed solvent systems often provide optimal conditions by balancing nucleophile reactivity with proton availability [29].

Role in Bioactive Molecule Synthesis

Cyclobutane Motifs as Conformational Restriction Elements

Cyclobutane derivatives, particularly (1S,2R)-2-bromocyclobutane-1-carboxylic acid, serve as pivotal conformational restriction elements in bioactive molecule synthesis [1] [2]. The unique puckered structure of the four-membered ring, adopting a rigid conformation approximately 30 degrees from planarity, provides distinct advantages in medicinal chemistry applications [1] [2]. Unlike larger cycloalkanes that exhibit conformational flexibility, cyclobutane maintains a rigid three-dimensional architecture that enables precise control over molecular geometry [2].

The conformational restriction properties of cyclobutane motifs contribute significantly to enhanced potency and selectivity in drug development [1] [3]. Studies demonstrate that cyclobutane rings can prevent cis/trans isomerization when replacing alkenes, increase metabolic stability, and direct key pharmacophore groups into optimal orientations [1]. The strain energy associated with the four-membered ring system, combined with its relatively chemical inertness compared to other highly strained carbocycles, makes cyclobutane an attractive scaffold for conformational constraint strategies [1].

Research indicates that cyclobutane derivatives exhibit approximately 28% effectiveness in transmitting substituent effects through π-conjugation compared to cinnamic acids [4] [5]. This property is particularly valuable in structure-activity relationship optimization, where electronic effects must be carefully balanced to achieve desired biological activity [4]. The rigid puckered conformation restricts conformational entropy, thereby improving binding affinity through reduced entropic penalties upon receptor binding [3] [6].

The application of cyclobutane motifs extends to peptide mimetics, where the four-membered ring serves as a backbone constraint element [7]. Chiral cyclobutane amino acids have been successfully incorporated into peptides to induce defined secondary structures, particularly in the development of cell-penetrating peptides and neuropeptide analogues [7]. The intrinsic ability of the cyclobutane ring to induce defined folding patterns proves useful in mimicking bioactive conformations of natural peptides [7].

Carboxylic Acid Functionalization for Prodrug Development

The carboxylic acid functionality in (1S,2R)-2-bromocyclobutane-1-carboxylic acid provides versatile opportunities for prodrug development through various functionalization strategies [8] [9] [10]. Carboxylic acid modifications represent a proven approach to improving drug bioavailability by overcoming barriers that reduce therapeutic efficacy, including stability issues, water solubility limitations, and unfavorable pharmacokinetic profiles [9].

Phthalidyl ester formation represents one of the most successful carboxylic acid functionalization strategies for prodrug development [8]. These ester derivatives contain an acetal moiety with a stereogenic carbon center, and research demonstrates that enantioselective modification of carboxylic acids through asymmetric acetalizations can significantly impact pharmacological effects [8]. Studies show that different enantiomers of phthalidyl esters exhibit distinct anti-cancer activities, with preliminary bioactivity investigations revealing differential inhibition of HeLa cell growth [8].

The asymmetric acetalization approach enables the construction of optically enriched phthalidyl esters under mild, transition metal-free conditions [8]. This catalytic strategy benefits future development of chiral phthalidyl ester prodrugs and related molecules, particularly when applied to cyclobutane carboxylic acid derivatives that require stereocontrolled functionalization [8]. The reaction mechanism involves asymmetric addition of the carboxylic acid to catalyst-bound intermediates, enantioselectively constructing chiral acetal units [8].

Alternative functionalization strategies include amidation reactions for creating tissue-specific targeting capabilities, benzylation modifications for blood-brain barrier penetration, and ester conjugation for prolonged circulation times [9] [10]. These approaches collectively address various pharmaceutical challenges, including improving water solubility, enhancing bioavailability, and providing controlled release profiles [9]. The development of prodrugs through carboxylic acid functionalization has progressed significantly, with many conventional drugs acting as precursors to active agents in vivo [9].

Brain-targeting applications represent a particularly important area for carboxylic acid functionalization, given the limitations imposed by brain barriers on polar, multifunctional drug entities [10]. Prodrug activation mechanisms in the central nervous system require careful consideration of enzymatic and non-enzymatic cleavage pathways to achieve site-specific drug release [10]. The combination of cyclobutane conformational restriction with appropriate carboxylic acid functionalization provides a powerful strategy for developing brain-penetrant therapeutics [10].

Case Studies in Anticancer Agent Precursor Design

Radiolabeled Derivatives for PET Imaging Applications

Radiolabeled derivatives of cyclobutane carboxylic acids have emerged as promising agents for positron emission tomography imaging in oncology applications [11] [12] [13]. The development of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC) represents a significant advancement in amino acid analog PET tracers for cancer detection [12]. Phase IIa clinical trials demonstrate the safety and efficacy of this fluorine-18 labeled cyclobutane derivative in patients with metastatic prostate cancer [12].

Clinical evaluation of anti-18F-FACBC reveals excellent tumor visualization capabilities, with all ten patients showing increased accumulation in primary prostate lesions [12]. The tracer successfully delineated enlarged lymph nodes indicating metastasis and identified unenlarged lymph nodes as metabolically active sites [12]. Dynamic imaging studies demonstrate rapid uptake followed by gradual washout, providing optimal imaging windows for diagnostic applications [12]. The time course analysis shows increased anti-18F-FACBC uptake in lesions immediately after injection, followed by progressive clearance from normal tissues [12].

Gallium-68 labeling represents another important approach for cyclobutane-based PET imaging agents [11] [13] [14]. The production of gallium-68 through cyclotron-based methods enables multi-curie quantities suitable for clinical applications [11]. Research demonstrates that gallium-68 can be efficiently incorporated into cyclobutane derivatives using chelating agents such as NODAGA (1,4,7-triazacyclononane-1,4,7-tris[methylene(2-carboxyethyl)]phosphinic acid) [14]. These radiolabeled compounds exhibit hydrophilic properties with favorable distribution coefficients (log D = -1.86) and excellent in vitro stability exceeding 120 minutes [14].

The development of gallium-68 labeled cyclobutane peptide conjugates for targeting neuropilin-1 receptors shows particular promise for brain metastasis detection [14]. Preliminary experiments demonstrate high contrast between healthy brain tissue and metastatic foci, addressing limitations of conventional 18F-fluorodeoxyglucose PET imaging in the central nervous system [14]. The physiological fixation of glucose in cerebral cortex often hinders visualization of brain metastases, making alternative tracers based on cyclobutane scaffolds particularly valuable [14].

Fluorine-18 labeling strategies encompass both direct and indirect fluorination approaches [15]. Direct fluorination involves immediate incorporation of the 18F isotope into target molecules, while indirect methods utilize 18F prosthetic groups requiring multistep synthetic approaches [15]. The low positron energy of fluorine-18 (0.64 MeV) provides exceptional spatial resolution in PET imaging, while the 109.8-minute half-life allows sufficient time for synthesis, transportation, and imaging procedures [15]. These properties make fluorine-18 particularly suitable for cyclobutane-based tracers requiring complex synthetic transformations [15].

Structure-Activity Relationship (SAR) Optimization Strategies

Structure-activity relationship optimization of cyclobutane derivatives for anticancer applications involves systematic modification of multiple structural parameters to achieve optimal therapeutic properties [16] [17] [18]. Recent research on cyclobutane-based integrin αvβ3 antagonists demonstrates the importance of sidechain structure-activity relationships in developing effective anticancer agents [16] [17]. These studies reveal that functionalised cyclobutane rings serve as metabolically stable core structures with straightforward synthetic accessibility [16].

The development of arginine-glycine-aspartic acid mimetic structures incorporating cyclobutane scaffolds provides a robust platform for integrin targeting [19] [16]. Research demonstrates that cyclobutane-based antagonists combine high activity against αvβ3 integrins with moderate affinity for αIIbβ3, providing evidence for a novel approach to integrin targeting in cancer therapy [19]. These compounds exhibit IC50 values below 1 μM in cell-based adhesion and invasion assays, with stability half-lives exceeding 80 minutes [16] [17].

Systematic investigation of substitution patterns reveals significant effects on biological activity [20] [18]. Studies on cyclobutane mechanophores demonstrate measurable shifts in molecular weight thresholds for activation depending on structural modifications [20]. Constrained geometries simulate external force methods reliably predict trends in mechanophore reactivity, providing computational tools for guiding structure optimization [20]. The incorporation of different functional groups at specific positions on the cyclobutane ring can modulate potency by factors ranging from 2 to 50-fold [16].

Stereochemical considerations play a crucial role in structure-activity relationships [21] [22] [23]. Research on enantiomerically pure cyclobutane derivatives demonstrates that absolute configuration significantly impacts biological activity [21]. The synthesis of chiral fluorinated cyclobutane derivatives through regio- and enantioselective hydroboration provides access to diverse enantioenriched compounds for biological evaluation [22]. These synthetic approaches enable systematic investigation of stereochemical effects on anticancer activity [22].

The optimization of platinum(II) complexes incorporating functionalized cyclobutane-1,1-dicarboxylate ligands illustrates successful structure-activity relationship studies in anticancer drug development [23]. Compounds DN603 and DN604, designed with 3-oxocyclobutane-1,1-dicarboxylate as leaving ligands, demonstrate potent anticancer activity with potentially reduced toxicity compared to conventional platinum drugs [23]. The incorporation of functionalized moieties in leaving ligands that do not affect coordination bonding proves crucial for enhancing anticancer activity [23].

Advanced synthetic methodologies enable the preparation of polysubstituted cyclobutanes with multiple contiguous stereocenters [18]. Photoredox-catalyzed radical strain-release rearrangement cascades provide efficient access to 1,1,3- and 1,1,2-trisubstituted cyclobutanes containing unique non-natural amino acid scaffolds [18]. Preliminary anticancer assessment of these compounds reveals promising cytotoxicity against diverse cancer cell lines, including diffuse large B-cell lymphoma, pancreatic adenocarcinoma, and colorectal adenocarcinoma [18]. Lead compounds exhibit IC50 values ranging from 5.7 to 8.2 μM across multiple cancer cell types [18].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.96294 g/mol

Monoisotopic Mass

177.96294 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types